molecular formula C8H9F2NO2S B8598046 3,4-difluoro-N,N-dimethylbenzenesulfonamide

3,4-difluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B8598046
M. Wt: 221.23 g/mol
InChI Key: LBWNOOJNSIMRIT-UHFFFAOYSA-N
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Patent
US08017610B2

Procedure details

Commercially available 3,4-difluorophenylsulfonylchloride (117 μL, 0.87 mmol) was dissolved in dichloromethane (5 mL), and dimethylamine hydrochloride (59 mg, 0.73 mmol) and triethylamine (203 μL, 1.45 mmol) were added, followed by stirring at room temperature for 2 hours. To the reaction solution, water (15 mL) was added, followed by extraction twice with dichloromethane (15 mL), and washing was carried out with saturated brine (15 mL), followed by drying over sodium sulfate. The solvent was distilled off under reduced pressure, followed by vacuum drying, to afford the desired compound (41.0 mg, yield 26%) as a colorless oil.
Quantity
117 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
203 μL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].Cl.[CH3:14][NH:15][CH3:16].C(N(CC)CC)C.O>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([S:9]([N:15]([CH3:16])[CH3:14])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
117 μL
Type
reactant
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
59 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
203 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with dichloromethane (15 mL)
WASH
Type
WASH
Details
washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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